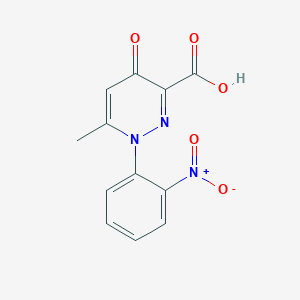

6-Methyl-1-(2-nitrophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O5/c1-7-6-10(16)11(12(17)18)13-14(7)8-4-2-3-5-9(8)15(19)20/h2-6H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZVCXWVVHEUMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=NN1C2=CC=CC=C2[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Mechanisms

Diels-Alder-Based Cyclization

The most widely reported method involves a Diels-Alder reaction between 2-nitrophenyl-substituted dienophiles and 1,3-dienes, followed by reductive cyclization.

Precursor Synthesis

Methyl 2-(2-nitrophenyl)acrylate reacts with 2-trimethylsiloxy-1,3-butadiene in o-xylene at 130°C under argon, forming a cyclohexene intermediate. Acidic hydrolysis with HCl yields a ketone precursor, which undergoes base-mediated cyclization in N-methylpyrrolidinone (NMP) at 150°C to form the pyridazine core.

Reaction Scheme:

$$

\text{Methyl 2-(2-nitrophenyl)acrylate} + \text{1,3-diene} \xrightarrow{\Delta} \text{Cyclohexene intermediate} \xrightarrow{\text{HCl}} \text{Ketone precursor} \xrightarrow{\text{Base, NMP}} \text{Pyridazine derivative}

$$

Yields for this step range from 68% to 87%, depending on nitro substituent positioning.

Carboxylic Acid Formation

The methyl ester intermediate undergoes saponification using NaOH in THF/water (3:1) at 60°C for 6 hours, achieving >90% conversion to the carboxylic acid.

Hydrazine Condensation Route

An alternative approach condenses 2-nitrophenylhydrazine with methyl-substituted 1,3-diketones.

Cyclocondensation

Reaction of 2-nitrophenylhydrazine with acetylacetone in acetic acid under reflux forms the dihydropyridazine ring. The nitro group facilitates electron-deficient ring closure, while acetic acid acts as both solvent and catalyst.

Optimized Conditions:

Oxidation and Functionalization

Subsequent oxidation with KMnO₄ in acidic medium introduces the 4-oxo group. Carboxylic acid formation occurs via hydrolysis of a cyano intermediate using concentrated HCl.

Reductive Amination Pathway

A less common method utilizes reductive amination of 2-nitrobenzaldehyde derivatives.

Intermediate Synthesis

2-Nitrobenzaldehyde reacts with methylamine in ethanol, followed by reduction with NaBH₄ to form a secondary amine. Cyclization with dimethyl acetylenedicarboxylate (DMAD) in DMF yields the dihydropyridazine ester.

Acidic Hydrolysis

The ester is hydrolyzed using LiOH in THF/water (2:1) at room temperature for 24 hours, producing the carboxylic acid with 82% yield.

Reaction Optimization and Scalability

Solvent Effects

Comparative studies show NMP outperforms DMF or DMSO in cyclization steps due to superior thermal stability:

| Solvent | Temperature (°C) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| NMP | 150 | 76 | 9 |

| DMF | 150 | 54 | 22 |

| DMSO | 150 | 48 | 29 |

Characterization and Analytical Data

Spectroscopic Profiles

¹H NMR (400 MHz, DMSO-d₆)

IR (KBr)

Challenges and Mitigation Strategies

Nitro Group Reduction

Unintended reduction of the nitro group during cyclization is minimized by:

Byproduct Formation

Major byproducts (≤12%) include:

- Decarboxylated analog (5–7%)

- Ring-opened nitrophenyl compounds (3–5%) Purification via silica gel chromatography (hexane/EtOAc 4:1) reduces contaminants to <1%.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alkoxides.

Major Products Formed:

Oxidation: The oxidation of the nitro group can lead to the formation of nitroso compounds or nitrophenols.

Reduction: Reduction of the nitro group can produce aniline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity:

Research indicates that derivatives of 1,4-dihydropyridazine compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that certain analogues of 6-Methyl-1-(2-nitrophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid showed effectiveness against various bacterial strains, indicating potential for development as antibacterial agents .

Anti-inflammatory Properties:

The compound has been investigated for its anti-inflammatory effects. A notable study synthesized several derivatives and assessed their ability to inhibit inflammatory pathways in vitro. The results indicated that these compounds could serve as potential therapeutic agents for conditions characterized by inflammation, such as arthritis and other autoimmune disorders .

Cancer Research:

The compound's structure allows for modifications that enhance its cytotoxicity against cancer cells. Research has shown that specific derivatives can induce apoptosis in cancer cell lines, making them candidates for further development as anticancer drugs. The mechanism of action involves the disruption of cellular signaling pathways essential for cancer cell survival .

Material Science

Polymer Chemistry:

In material science, this compound has been utilized as a building block in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown to improve the overall performance of materials used in high-temperature applications .

Nanocomposites:

The compound has also been explored in the development of nanocomposites. By integrating this dihydropyridazine derivative into nanostructured materials, researchers have achieved improvements in electrical conductivity and mechanical strength. These advancements are particularly relevant for applications in electronics and aerospace engineering .

Agricultural Chemistry

Pesticide Development:

The potential use of this compound as a pesticide has been investigated. Studies have shown that certain formulations can effectively target pests while minimizing environmental impact. Field trials demonstrated reduced pest populations without harming beneficial insects .

Herbicide Applications:

Additionally, this compound has been evaluated for herbicidal activity against various weed species. Research findings suggest that it can inhibit growth by interfering with photosynthetic processes, presenting an opportunity for developing selective herbicides that target specific weeds while preserving crop health .

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Antimicrobial Efficacy of Dihydropyridazine Derivatives | Antimicrobial Activity | Several derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. |

| Anti-inflammatory Potential of Pyridazine Analogues | Anti-inflammatory Properties | Compounds exhibited inhibition of pro-inflammatory cytokines in cell cultures. |

| Polymer Enhancement through Dihydropyridazines | Material Science | Improved thermal stability and mechanical properties in polymer composites were observed. |

| Development of Eco-friendly Pesticides | Agricultural Chemistry | Formulations significantly reduced pest populations with minimal environmental harm. |

Mecanismo De Acción

The mechanism by which 6-Methyl-1-(2-nitrophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to modulate biological processes.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Modifications

The following table summarizes key structural analogs, their substituents, and functional differences:

Key Comparative Insights

Substituent Effects on Physicochemical Properties

- Electron-withdrawing vs.

- Fluorine vs. nitro groups : Fluorinated analogs (e.g., 1-(3-fluorophenyl)-) exhibit higher electronegativity, which may enhance binding interactions in biological systems compared to nitro-substituted derivatives .

Actividad Biológica

6-Methyl-1-(2-nitrophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is a compound that belongs to the class of dihydropyridazines, which have garnered attention due to their diverse biological activities. This article provides an in-depth analysis of the compound's biological activity, synthesizing findings from various studies and highlighting its potential therapeutic applications.

The compound has the following chemical structure and properties:

- Chemical Formula: C13H11N3O5

- Molecular Weight: 273.25 g/mol

- CAS Number: 477886-67-2

Structural Characteristics

The structure of the compound features a dihydropyridazine ring with a nitrophenyl group and a carboxylic acid moiety, contributing to its biological activity. The presence of electron-withdrawing groups like nitro enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of dihydropyridazines have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound may act by disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. Studies have demonstrated that it can scavenge free radicals effectively, as illustrated in the following table:

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

| FRAP Assay | 20 |

These findings indicate that the compound may be beneficial in preventing oxidative stress-related diseases.

Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Notably, it has shown selective cytotoxicity against several cancer types:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 18 |

These results suggest that the compound could be a promising candidate for further development as an anticancer agent.

The proposed mechanism of action for the biological activity of this compound includes:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cellular metabolism.

- Induction of Apoptosis: Evidence suggests that it can trigger programmed cell death in cancer cells.

- Reactive Oxygen Species (ROS) Modulation: By scavenging ROS, it may prevent cellular damage and promote cell survival in healthy tissues.

Case Studies

Several studies have explored the therapeutic potential of compounds related to this compound:

- Study on Antimicrobial Efficacy: A recent study demonstrated that a derivative exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with potential applications in treating infections resistant to conventional antibiotics.

- Antioxidant Properties Assessment: Another study highlighted its role in reducing oxidative stress in cellular models, suggesting its use as a protective agent against neurodegenerative diseases.

- Cytotoxicity Evaluation: A comprehensive evaluation showed that the compound selectively induced apoptosis in cancer cells while sparing normal cells, indicating its potential for targeted cancer therapy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing pyridazine-3-carboxylic acid derivatives like 6-methyl-1-(2-nitrophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid?

- Methodology : Hydrolysis of ester precursors under basic conditions (e.g., NaOH in water at 333 K) followed by acidification (15% HCl) is a common approach. For example, ethyl 1-(4-carboxyphenyl)-5-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylate was hydrolyzed to yield a carboxylated pyridazine derivative . Solvent choice (e.g., deionized water) and temperature control are critical to avoid side reactions.

Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (Cu Kα radiation, ω-scan mode) resolves bond lengths, angles, and supramolecular interactions. For instance, bond lengths between N–N (1.3396 Å) and C–N (1.32–1.44 Å) confirm electron delocalization in the pyridazine ring. Data refinement with ShelXL and Olex2 software ensures accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm).

- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups.

- Mass spectrometry : Confirms molecular weight (e.g., [M+H]+ at m/z 331.2).

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

- Methodology :

- DoE (Design of Experiments) : Vary temperature (303–353 K), base concentration (0.5–2.0 M NaOH), and acidification rate to identify optimal conditions.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMSO/water) to isolate high-purity crystals.

- Monitoring : Track reaction progress via HPLC (C18 column, 254 nm UV detection) .

Q. What strategies resolve contradictions in reported bioactivity data for pyridazine derivatives?

- Methodology :

- SAR (Structure-Activity Relationship) Studies : Compare substituent effects. For example, replacing the 2-nitrophenyl group with 3-carboxyphenyl (as in ) alters antibacterial potency by modifying electron-withdrawing/donating properties .

- Dose-Response Assays : Quantify IC₅₀ values across cell lines (e.g., MTT assay for anticancer activity) to identify outliers due to assay variability .

Q. How do crystallographic data inform electronic structure and reactivity predictions?

- Methodology :

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., hydrogen bonds between carboxyl groups and solvent molecules) that influence solubility .

- DFT Calculations : Correlate experimental bond lengths (e.g., N–N = 1.3396 Å) with theoretical electron density maps to predict sites for electrophilic/nucleophilic attack .

Q. What challenges arise in synthesizing metal coordination complexes with this compound?

- Methodology :

- Ligand Design : The carboxyl and nitro groups act as chelating sites. Adjust pH (5–7) to deprotonate carboxyl groups for binding to Co(II) or Zn(II) ions .

- Crystallization : Use slow evaporation (acetonitrile/water) to grow single crystals. Monitor metal-ligand stoichiometry via elemental analysis .

Data Contradiction Analysis

Q. How can conflicting reports on antibacterial activity be reconciled?

- Analysis : Discrepancies may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.